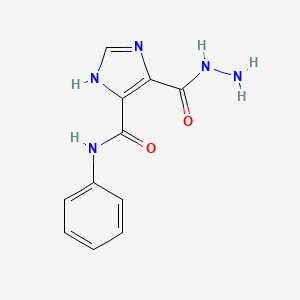
4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N5O2 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide, a compound characterized by its unique imidazole structure, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral and anticancer properties, and presents relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4O2, which includes a hydrazinecarbonyl group and a phenyl substituent. The presence of the carboxamide functional group enhances its solubility and reactivity, making it suitable for various biological applications.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity, particularly as an inhibitor of HIV-1 integrase . This enzyme is crucial for the replication of HIV, and its inhibition is a target for antiviral drug development. Studies have shown that similar imidazole derivatives can disrupt the interaction between HIV integrase and cellular cofactors, thereby inhibiting viral replication.
The mechanism by which this compound inhibits HIV-1 integrase involves binding to the enzyme's active site, preventing it from interacting with viral DNA. This action effectively halts the integration process necessary for viral replication. The binding affinity and structural interactions have been studied through molecular docking experiments, revealing critical interactions that enhance its inhibitory potential .
Anticancer Activity
In addition to its antiviral properties, this compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary studies suggest that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Case Studies
Several studies have documented the efficacy of imidazole derivatives in cancer treatment:
- Cell Line Studies : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that imidazole derivatives exhibit cytotoxic effects, with some compounds showing synergistic effects when combined with traditional chemotherapeutics like doxorubicin .
- Mechanistic Insights : Research has indicated that these compounds may inhibit key signaling pathways involved in cell proliferation and survival. For instance, they may affect the expression of proteins involved in apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
To better understand the unique profile of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide | Contains p-tolyl group | Antiviral activity | Focus on HIV integrase inhibition |
| 5-Aminoimidazole-4-carboxamide | Amino group at C-5 | Metabolite role | Less potent against HIV compared to imidazoles |
| N-(4-methylphenyl)-1H-imidazole-5-carboxamide | Methyl substitution on phenyl | Antiproliferative activity | Different substitution pattern affects potency |
This table illustrates how structural modifications influence biological activity and therapeutic potential, emphasizing the unique profile of this compound within its class.
Propiedades
IUPAC Name |
4-(hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-16-11(18)9-8(13-6-14-9)10(17)15-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVSAFKUPCRXIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340459 |
Source


|
| Record name | 4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89562-40-3 |
Source


|
| Record name | 4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














